REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([NH2:9])=[C:4]([NH2:10])[CH:3]=1.[F:11][C:12]([F:18])([F:17])[CH2:13][C:14](O)=O>Cl>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]2[NH:9][C:14]([CH2:13][C:12]([F:18])([F:17])[F:11])=[N:10][C:4]=2[CH:3]=1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1Cl)N)N
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1Cl)N)N
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
FC(CC(=O)O)(F)F
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction mixture was quenched with water
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
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Details
|
The crude product was filtered through a plug of silica gel
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Type
|
WASH
|
Details
|
eluting with 30% EtOAc/hexanes
|
Type
|
CUSTOM
|
Details
|
collecting the red band
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Type
|
CONCENTRATION
|
Details
|
The fractions were concentrated
|
Type
|
CUSTOM
|
Details
|
to yield
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(NC(=N2)CC(F)(F)F)C=C1Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |